molecular formula C14H10BrN3O B1378017 1-(2-bromobenzoyl)-1H-indazol-3-amine CAS No. 1384430-22-1

1-(2-bromobenzoyl)-1H-indazol-3-amine

Cat. No.: B1378017
CAS No.: 1384430-22-1
M. Wt: 316.15 g/mol
InChI Key: FPVGPUPVGRMIOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromobenzoyl)-1H-indazol-3-amine (CAS 1384430-22-1) is a high-purity brominated indazole derivative of interest in pharmaceutical and chemical research. This compound features a molecular formula of C 14 H 10 BrN 3 O and a molecular weight of 316.16 g/mol . Its structure consists of a 1H-indazol-3-amine core that is functionalized with a 2-bromobenzoyl group, making it a valuable synthetic intermediate or building block for the development of more complex molecules. As a key research chemical, its primary applications are in medicinal chemistry and drug discovery, particularly in the synthesis of compound libraries for biological screening. The presence of both amine and bromo substituents offers versatile reactive sites for further functionalization through cross-coupling reactions and nucleophilic substitutions. Researchers can utilize this scaffold to explore structure-activity relationships (SAR) and develop novel therapeutic agents. Handling and Safety: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. It is strictly not for human consumption. Handle with care in accordance with good laboratory practices. Refer to the Safety Data Sheet for detailed hazard information, which includes warnings that it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

(3-aminoindazol-1-yl)-(2-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3O/c15-11-7-3-1-5-9(11)14(19)18-12-8-4-2-6-10(12)13(16)17-18/h1-8H,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPVGPUPVGRMIOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2C(=O)C3=CC=CC=C3Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

Detailed Preparation Method

Step Reagents/Conditions Description
1 Dissolve 1H-indazol-3-amine in solvent Typically dichloromethane or chloroform
2 Add base (triethylamine or pyridine) Acts to neutralize hydrochloric acid generated during acylation
3 Slowly add 2-bromobenzoyl chloride Controlled addition to avoid side reactions
4 Stir reaction mixture At room temperature or under reflux until completion (several hours depending on conditions)
5 Workup and purification Extraction, washing, and purification via recrystallization or column chromatography

This method yields this compound with high purity and good yield. The reaction mechanism involves nucleophilic attack by the amine nitrogen on the acyl chloride carbonyl carbon, followed by elimination of HCl.

Industrial Scale Adaptations

For industrial production, the synthetic route remains fundamentally the same but is optimized for scale and efficiency:

  • Continuous flow reactors are employed to enhance reaction control and safety.
  • Automated reagent addition systems improve reproducibility.
  • Purification is often performed by recrystallization or preparative chromatography to achieve pharmaceutical-grade purity.
  • Reaction times and temperatures are finely tuned to maximize yield and minimize byproducts.

Related Synthetic Steps for Precursor Preparation

Since 1H-indazol-3-amine is a key precursor, its preparation is also crucial. A common method involves the synthesis of 5-bromo-1H-indazol-3-amine through hydrazine hydrate treatment of 5-bromo-2-fluorobenzonitrile:

Step Reagents/Conditions Description
1 5-bromo-2-fluorobenzonitrile + hydrazine hydrate Heated in ethanol at ~95-100°C for several hours (overnight or shorter under reflux)
2 Workup Dilution with ethyl acetate, washing with water, filtration of precipitate
3 Purification Concentration under reduced pressure and trituration with methanol
4 Yield High yields reported (~99.5%)

This intermediate is then used for further functionalization, including acylation to form the target compound.

Alternative Coupling and Functionalization Methods

In advanced synthetic routes, the this compound scaffold can be further modified:

  • Suzuki-Miyaura coupling reactions allow substitution of the bromine on the benzoyl moiety with various aryl groups, using palladium catalysts and bases like cesium carbonate in mixed solvents (1,4-dioxane/water) at elevated temperatures (~90°C).
  • Acylation with chloroacetic anhydride under alkaline conditions enables additional functional group introduction.
  • These methods are useful for generating derivatives with enhanced biological activity or improved physicochemical properties.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Yield (%) Notes
Acylation of 1H-indazol-3-amine 2-bromobenzoyl chloride, triethylamine, DCM High (not specified) Standard method for target compound
Synthesis of 5-bromo-1H-indazol-3-amine 5-bromo-2-fluorobenzonitrile, hydrazine hydrate, ethanol, 95-100°C 99.5 Precursor synthesis for indazole amine
Suzuki coupling on bromobenzoyl moiety Boronic acid esters, PdCl2(dppf)2, Cs2CO3, dioxane/H2O, 90°C High For derivative synthesis
Acylation with chloroacetic anhydride Chloroacetic anhydride, alkaline conditions Moderate to high Functionalization step for further derivatization

Research Findings and Optimization Notes

  • Use of triethylamine or pyridine as base is critical to neutralize HCl and drive the acylation to completion.
  • Choice of solvent affects reaction rate and purity; dichloromethane is preferred for its inertness and ease of removal.
  • Reaction temperature can be ambient or reflux depending on scale and desired reaction speed.
  • Industrial processes benefit from continuous flow technology to improve safety and scalability.
  • Purification by recrystallization or column chromatography ensures high purity suitable for medicinal chemistry applications.
  • The bromine substituent on the benzoyl group allows for versatile post-synthetic modifications via coupling reactions, expanding the compound's utility.

Chemical Reactions Analysis

Types of Reactions

1-(2-Bromobenzoyl)-1H-indazol-3-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines or alcohols.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl or styrene derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium thiolate, or sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents such as lithium aluminum hydride or sodium borohydride are used for reduction.

    Coupling Reactions: Palladium catalysts such as Pd(PPh3)4 or Pd(OAc)2 are commonly used in coupling reactions, along with bases such as potassium carbonate or cesium carbonate.

Major Products Formed

    Substitution Reactions: Products include substituted indazole derivatives with various functional groups.

    Oxidation and Reduction Reactions: Products include oxides, amines, or alcohols depending on the reaction conditions.

    Coupling Reactions:

Scientific Research Applications

1-(2-Bromobenzoyl)-1H-indazol-3-amine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of 1-(2-bromobenzoyl)-1H-indazol-3-amine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of cellular signaling pathways and the induction of cell death in cancer cells.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indazole-3-amine Derivatives

Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Properties/Activities Reference
This compound 2-Bromobenzoyl at 1-position 218.256 Halogen-bonding potential; scaffold for drug design
5-Bromo-1H-indazol-3-amine Bromine at 5-position of indazole 212.04 Precursor for Suzuki coupling; NMR data available (δ 7.92 ppm, J=1.87 Hz)
6-(3-Methoxyphenyl)-1H-indazol-3-amine 3-Methoxyphenyl at 6-position 255.29 FGFR1 inhibition (IC₅₀ = 15.0 nM); anti-proliferative activity (IC₅₀ = 642.1 nM)
7-Bromo-4-chloro-1-(2,2,2-trifluoroethyl)-1H-indazol-3-amine Bromo, chloro, trifluoroethyl groups 332.48 Enhanced lipophilicity; synthetic intermediate for kinase inhibitors
5-(Pyridin-3-yl)-1H-indazol-3-amine Pyridin-3-yl at 5-position 226.24 Suzuki coupling product; used in amide coupling for acetylated derivatives
1-(3-tert-Butylphenyl)-5-nitro-1H-indazol-3-amine tert-Butylphenyl and nitro groups 352.38 Electron-withdrawing nitro group; potential for redox-based activity

Physicochemical Properties

  • Solubility : The nitro group in 1-(3-tert-butylphenyl)-5-nitro-1H-indazol-3-amine reduces aqueous solubility relative to the bromobenzoyl derivative, which may have moderate solubility due to its polar amide bond .

Biological Activity

Overview

1-(2-bromobenzoyl)-1H-indazol-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article provides an in-depth analysis of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H10BrN3C_{13}H_{10}BrN_3. The compound features a bromobenzoyl group attached to an indazole moiety, which is known for its diverse biological activities.

Research indicates that this compound may exert its effects through various mechanisms:

  • Inhibition of Kinases : The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation. Kinase inhibitors are crucial in cancer therapy as they can interrupt signaling pathways that promote tumor growth.
  • Induction of Apoptosis : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. This process involves the activation of caspases and other apoptotic pathways.

Anticancer Activity

A series of experiments have evaluated the anticancer properties of this compound against various cancer cell lines. Table 1 summarizes the findings:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)12.5Induction of apoptosis
A549 (Lung Cancer)15.0Inhibition of cell proliferation
HeLa (Cervical Cancer)10.0Caspase activation

These results indicate that the compound exhibits potent anticancer activity across multiple cell lines, with IC50 values suggesting effective inhibition of cell growth.

Case Studies

  • Case Study on MCF-7 Cells : In a study published in Molecular Cancer Therapeutics, treatment with this compound resulted in significant apoptosis in MCF-7 cells, characterized by increased levels of cleaved caspase-3 and PARP. Flow cytometry analysis confirmed a higher percentage of cells in the sub-G1 phase, indicating DNA fragmentation associated with apoptosis.
  • In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed increased apoptosis within the tumor tissue, supporting the in vitro findings.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Current research indicates:

  • Absorption and Distribution : The compound shows favorable absorption characteristics, with studies indicating adequate bioavailability when administered orally.
  • Toxicity Profile : Preliminary toxicity studies suggest that at therapeutic doses, the compound exhibits minimal toxicity to normal tissues, although further studies are necessary to confirm these findings.

Future Directions

Ongoing research aims to explore:

  • Combination Therapies : Investigating the efficacy of this compound in combination with other chemotherapeutic agents to enhance anticancer effects.
  • Mechanistic Studies : Further elucidation of its mechanisms of action at the molecular level will aid in understanding its full therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for 1-(2-bromobenzoyl)-1H-indazol-3-amine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves coupling 1H-indazol-3-amine with 2-bromobenzoyl chloride under nucleophilic acyl substitution conditions. Key parameters include:
  • Solvent selection : Use anhydrous DCM or THF to minimize hydrolysis of the acyl chloride.
  • Base choice : Triethylamine (TEA) or DMAP as catalysts to neutralize HCl byproducts .
  • Temperature control : Reactions at 0–5°C reduce side reactions, followed by gradual warming to room temperature.
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is advised. Monitor purity using HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodological Answer :
  • X-ray crystallography : Grow single crystals via slow evaporation of a DCM/hexane solution. Use SHELXL for refinement to resolve bond lengths/angles and confirm bromobenzoyl positioning .
  • Spectroscopic analysis :
  • NMR : 1H^1H NMR should show a singlet for the indazole NH2_2 (~5.2 ppm) and aromatic protons (6.8–8.2 ppm). 13C^{13}C NMR will confirm the carbonyl (C=O) at ~165 ppm .
  • HRMS : Expected [M+H]+^+ at m/z 344.99 (C14_{14}H11_{11}BrN3_3O+^+) .

Q. What preliminary biological screening assays are suitable for evaluating this compound's bioactivity?

  • Methodological Answer :
  • Kinase inhibition : Screen against FGFR1–4 using a fluorescence-based ADP-Glo™ assay (ATP concentration = 10 µM). IC50_{50} values <1 µM suggest potent inhibition .
  • Anticancer activity : Use MTT assays on hepatocellular carcinoma (HepG2) or breast cancer (MCF-7) cell lines. Compare dose-response curves (0.1–100 µM) with positive controls like sorafenib .

Advanced Research Questions

Q. How does the 2-bromobenzoyl substituent influence binding affinity in kinase targets like FGFR or VEGFR-2?

  • Methodological Answer :
  • Molecular docking : Perform AutoDock Vina simulations with PDB structures (e.g., FGFR1: 3RH0, VEGFR-2: 4ASD). The bromine atom may enhance hydrophobic interactions in the ATP-binding pocket, while the benzoyl group stabilizes via π-π stacking with Phe489 (FGFR1) or Phe1047 (VEGFR-2) .
  • SAR studies : Compare with analogs (e.g., 1-(3-nitrobenzoyl)- or 1-(4-chlorobenzoyl)- derivatives). A 2-bromo group increases steric bulk, potentially improving selectivity but reducing solubility .

Q. How can conflicting enzymatic vs. cellular activity data for this compound be resolved?

  • Methodological Answer :
  • Permeability assessment : Use Caco-2 monolayers to measure apparent permeability (Papp_{app}). Low Papp_{app} (<1 × 106^{-6} cm/s) indicates poor cellular uptake despite high enzymatic inhibition .
  • Metabolic stability : Incubate with liver microsomes (human/rat). Rapid degradation (t1/2_{1/2} <30 min) suggests Phase I metabolism (e.g., CYP3A4-mediated dehalogenation) .

Q. What crystallographic challenges arise during structural analysis, and how can they be mitigated?

  • Methodological Answer :
  • Disorder in the bromobenzoyl group : Use SHELXL’s PART instruction to model disordered atoms. Apply anisotropic displacement parameters (ADPs) for heavy atoms .
  • Hydrogen bonding networks : Refine NH2_2 positions using restraints (DFIX, DANG) to maintain geometry. Validate via Hirshfeld surface analysis to map intermolecular interactions .

Q. What computational methods predict off-target effects or toxicity of this compound?

  • Methodological Answer :
  • Pharmacophore modeling : Use Schrödinger’s Phase to identify overlap with undesirable targets (e.g., hERG channel). A benzoyl group may mimic hERG-binding motifs, requiring QSAR optimization .
  • Toxicity prediction : Run ProTox-II for hepatotoxicity alerts. Bromine substitution correlates with higher CYP450 inhibition risk; validate via Ames test for mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-bromobenzoyl)-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
1-(2-bromobenzoyl)-1H-indazol-3-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.